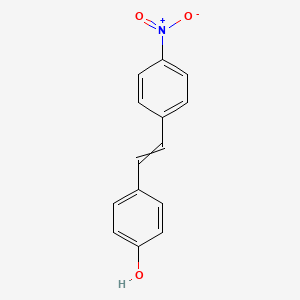

4-Hydroxy-4'-nitrostilbene

Descripción

Significance of Stilbene (B7821643) Frameworks in Advanced Chemical Systems

The versatility of the stilbene framework stems from its robust yet modifiable structure. wiley-vch.de The phenyl rings and the ethylene (B1197577) bridge can be functionalized with various substituent groups, allowing for the fine-tuning of their electronic and photophysical properties. nih.govrsc.org This adaptability has led to the development of stilbene derivatives with a broad spectrum of activities and applications. For instance, hydroxylated and methoxylated stilbenes, commonly found in medicinal plants, exhibit antimicrobial, anticancer, and antioxidant properties. ajrconline.orgrsc.org The introduction of different functional groups can enhance bioavailability, metabolic stability, and target specificity, making stilbene derivatives a rich area for drug discovery and materials science. nih.gov

Rationale for Dedicated Research on Substituted Stilbene Derivatives

The systematic study of substituted stilbene derivatives is driven by the desire to establish clear structure-property relationships. rsc.org By modifying the stilbene core with electron-donating and electron-accepting groups, researchers can manipulate the molecule's electronic transitions, leading to tailored optical and electronic behaviors. mdpi.comnih.gov This has significant implications for the design of materials with specific functionalities. For example, the introduction of nitro and cyano groups can promote triplet pathways in photochemical reactions, while amino groups can slow down isomerization processes. mdpi.com The synthesis and characterization of a wide range of derivatives, including those with halogen, hydroxyl, and methoxy (B1213986) groups, have provided a wealth of data for understanding how subtle structural changes can lead to profound differences in activity. ajrconline.orgkuleuven.be

Positioning of 4-Hydroxy-4'-nitrostilbene (B88023) as a Prototypical Push-Pull Chromophore

This compound stands out as a classic example of a "push-pull" chromophore. This classification arises from the presence of an electron-donating hydroxyl (-OH) group at one end of the molecule and an electron-withdrawing nitro (-NO2) group at the other, connected by the π-conjugated stilbene bridge. mdpi.comnih.gov This arrangement creates a significant intramolecular charge transfer (ICT) character upon photoexcitation, where electron density shifts from the hydroxyl-substituted ring to the nitro-substituted ring. nih.gov This ICT is fundamental to its notable photophysical and nonlinear optical properties, making it a valuable model compound for studying these phenomena. mdpi.comcambridge.org Its well-defined structure and predictable electronic behavior have made it a cornerstone for research into more complex chromophoric systems.

Synthesis and Characterization

The preparation of this compound is a well-established process in synthetic organic chemistry. A common and effective method involves the condensation reaction between 4-nitrophenylacetic acid and 4-hydroxybenzaldehyde (B117250). szfki.hu This reaction is typically carried out in the presence of a base, such as piperidine, which facilitates the key bond-forming steps. szfki.hu

Alternative synthetic strategies include the Wittig reaction, a versatile method for forming carbon-carbon double bonds. wiley-vch.deajrconline.org This approach would involve reacting a substituted benzylphosphonium ylide with a substituted benzaldehyde. The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, is another powerful tool for synthesizing stilbenes with high stereoselectivity, often favoring the formation of the more stable trans-isomer. wiley-vch.de

Once synthesized, the characterization of this compound relies on a suite of standard analytical techniques to confirm its structure and purity.

Table 1: Spectroscopic and Analytical Data for this compound

| Technique | Observed Characteristics |

| Infrared (IR) Spectroscopy | Characteristic peaks corresponding to the O-H stretch of the hydroxyl group, the N-O stretches of the nitro group, C=C stretching of the alkene and aromatic rings, and C-H bending vibrations. ajrconline.orgkuleuven.be |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR spectra show distinct signals for the aromatic protons and the vinylic protons of the double bond, with coupling constants confirming the trans configuration. ¹³C NMR spectra reveal the chemical shifts of all unique carbon atoms in the molecule. ajrconline.orgkuleuven.beresearchgate.net |

| Mass Spectrometry (MS) | The molecular ion peak confirms the molecular weight of the compound (241.24 g/mol ). Fragmentation patterns can provide further structural information. ajrconline.orgkuleuven.bebiosynth.com |

| Elemental Analysis | Provides the percentage composition of carbon, hydrogen, and nitrogen, which should align with the calculated values for the molecular formula C₁₄H₁₁NO₃. szfki.hubiosynth.com |

Photophysical and Nonlinear Optical Properties

The defining feature of this compound is its behavior as a push-pull chromophore, which gives rise to its interesting photophysical and nonlinear optical (NLO) properties.

Photophysical Behavior

The electronic absorption and emission spectra of this compound are highly sensitive to its environment, a phenomenon known as solvatochromism. koreascience.krwikipedia.org

In various solvents, this compound exhibits a strong absorption band in the UV-visible region, which is attributed to a π-π* electronic transition with significant intramolecular charge transfer character. koreascience.kr The position of this absorption maximum shifts depending on the polarity of the solvent. koreascience.kr Similarly, its fluorescence emission spectrum also shows a marked dependence on the solvent environment. koreascience.kr Generally, an increase in solvent polarity leads to a red-shift (bathochromic shift) in both the absorption and emission spectra, which is indicative of a larger dipole moment in the excited state compared to the ground state. koreascience.krwikipedia.org

The solvatochromic behavior of this compound has been studied extensively to probe its excited-state properties. koreascience.kr The significant shifts in spectral maxima with solvent polarity confirm the charge-transfer nature of the excited state. koreascience.kr Upon excitation, there is a redistribution of electron density from the electron-donating hydroxyl group to the electron-accepting nitro group, resulting in a highly polar excited state. mdpi.comnih.gov The stability of this charge-transfer state is influenced by the surrounding solvent molecules, which in turn affects the energy of the emitted light. koreascience.kr The study of these solvatochromic shifts allows for the estimation of the change in dipole moment upon excitation. spiedigitallibrary.org

Nonlinear Optical (NLO) Properties

The pronounced intramolecular charge transfer in this compound is also the source of its significant second-order nonlinear optical (NLO) properties. cambridge.org

Materials with large second-order NLO responses are of great interest for applications in optical signal processing and telecommunications. cambridge.org this compound has been identified as a promising NLO chromophore. cambridge.orggoogle.com Its molecular hyperpolarizability (β), a measure of the second-order NLO response at the molecular level, has been determined both by computational methods and experimental techniques like electric-field-induced second-harmonic generation (EFISH) and hyper-Rayleigh scattering (HRS). cambridge.orgacs.org

Table 2: Nonlinear Optical Properties of this compound

| Property | Reported Value | Method |

| Ground State Dipole Moment (μ) | 7.0 Debye | CNDO Calculation cambridge.org |

| First Hyperpolarizability (β) | 27.3 x 10⁻³⁰ esu | CNDO Calculation cambridge.org |

| First Hyperpolarizability (β) | 95 x 10⁻³⁰ esu | Hyper-Rayleigh Scattering acs.org |

These large β values, coupled with its thermal stability, make this compound and its derivatives attractive candidates for incorporation into polymeric materials for the fabrication of NLO devices. cambridge.orgkoreascience.krtandfonline.com

Applications in Materials Science and Sensing

The unique properties of this compound have led to its exploration in several areas of materials science and as a chemical sensor.

Development of NLO Materials

A significant application of this compound is its use as the active component in second-order NLO polymers. cambridge.org By incorporating this chromophore into a polymer matrix, either as a guest-host system or by covalently attaching it to the polymer backbone, it is possible to create materials with a macroscopic NLO response. cambridge.orgspie.org These materials are essential for the development of electro-optic modulators and second-harmonic generators, which are key components in optical communication and data processing technologies. cambridge.org

Fluorescent Probes and Sensors

The sensitivity of the fluorescence of this compound to its local environment makes it a useful probe for studying molecular interactions. biosynth.comkoreascience.kr For example, it has been used to investigate hydrogen bonding interactions in micellar solutions. biosynth.comkoreascience.kr The changes in its absorption and fluorescence spectra upon solubilization in different microenvironments provide information about the polarity and structure of these systems. koreascience.kr This solvatochromic behavior, in principle, allows for its use in sensing applications, where a change in the environment, such as the binding of an analyte, would result in a detectable change in its optical properties. wikipedia.orgsmolecule.com

Structure

3D Structure

Propiedades

Fórmula molecular |

C14H11NO3 |

|---|---|

Peso molecular |

241.24 g/mol |

Nombre IUPAC |

4-[2-(4-nitrophenyl)ethenyl]phenol |

InChI |

InChI=1S/C14H11NO3/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h1-10,16H |

Clave InChI |

OETQWIHJPIESQB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)[N+](=O)[O-] |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxy 4 Nitrostilbene

Classical Synthetic Approaches for Stilbene (B7821643) Synthesis Applied to 4-Hydroxy-4'-nitrostilbene (B88023)

Traditional methods for stilbene synthesis have been widely adapted for the preparation of asymmetrically substituted derivatives like this compound. These approaches, while foundational, often involve multi-step procedures and specific reagent requirements.

Wittig Reaction and its Strategic Variations

The Wittig reaction is a versatile and widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonium (B103445) ylides. wiley-vch.demasterorganicchemistry.com For the synthesis of this compound, this reaction would typically involve the reaction of 4-hydroxybenzaldehyde (B117250) with the ylide generated from 4-nitrobenzyltriphenylphosphonium halide. A strong base, such as n-butyllithium or sodium amide, is required to deprotonate the phosphonium salt and form the reactive ylide. masterorganicchemistry.com

The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com A key advantage of the Wittig reaction is its tolerance for a wide range of functional groups and its potential for stereocontrol, often favoring the formation of the E (trans) isomer, which is the more stable configuration for stilbenes. wiley-vch.de Strategic variations like the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate (B1237965) esters, can offer advantages such as easier removal of the phosphate (B84403) byproduct and often higher E-selectivity. wiley-vch.de

Table 1: Key Features of the Wittig Reaction for Stilbene Synthesis

| Feature | Description |

| Reactants | Aldehyde/Ketone and a Phosphonium Ylide |

| Key Reagent | Triphenylphosphine |

| Base | Strong bases like n-BuLi, NaNH₂ |

| Intermediate | Betaine or Oxaphosphetane |

| Primary Product | Alkene (Stilbene) |

| Byproduct | Triphenylphosphine oxide |

| Stereoselectivity | Generally favors the E (trans) isomer |

Perkin Reaction and Modified Condensation Protocols

The Perkin reaction traditionally involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding carboxylic acid to form an α,β-unsaturated carboxylic acid. wiley-vch.deunacademy.com To synthesize this compound, a modified Perkin-type reaction can be employed. This would involve the reaction of 4-hydroxybenzaldehyde with 4-nitrophenylacetic acid. eurjchem.com The presence of a base, such as pyrrolidine, facilitates the condensation. eurjchem.com

The mechanism involves the formation of a carbanion from the active methylene (B1212753) group of 4-nitrophenylacetic acid, which then attacks the carbonyl carbon of 4-hydroxybenzaldehyde. unacademy.com Subsequent dehydration of the aldol-type intermediate yields the stilbene backbone. The nitro group on the phenylacetic acid makes the methylene protons sufficiently acidic for the reaction to proceed. This method often results in the thermodynamically more stable trans-stilbene (B89595) derivative. eurjchem.com

Knoevenagel Condensation for Related Nitro-Styrenes

The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound with an active methylene group, catalyzed by a weak base like an amine or its salt. erowid.orgorgsyn.org While not a direct route to this compound in a single step, it is a classic method for preparing nitrostyrenes, which can be precursors. For instance, the condensation of an aromatic aldehyde with a nitroalkane, like nitromethane, is a well-established application of this reaction, often referred to as a Henry reaction. erowid.orgsciencemadness.org

The reaction is typically promoted by ammonium (B1175870) acetate (B1210297) in acetic acid. erowid.org The mechanism involves the formation of a carbanion from the active methylene compound, which then adds to the carbonyl group of the aldehyde. Subsequent elimination of a water molecule yields the nitroalkene. erowid.org To synthesize a stilbene derivative, further reaction steps would be necessary.

McMurry Coupling Methodologies

The McMurry reaction is a reductive coupling of two aldehyde or ketone molecules to form an alkene, using a low-valent titanium reagent. wiley-vch.defu-berlin.de This method is particularly useful for the synthesis of symmetrical stilbenes from a single aldehyde. However, it can also be adapted for the synthesis of unsymmetrical stilbenes through a mixed-coupling approach, although this can lead to a mixture of products. For the specific synthesis of this compound, a mixed coupling of 4-hydroxybenzaldehyde and 4-nitrobenzaldehyde (B150856) would be required.

The low-valent titanium species is typically generated in situ by reducing titanium(III) or titanium(IV) chloride with a reducing agent like a zinc-copper couple, lithium aluminum hydride, or lithium metal. fu-berlin.dethieme-connect.de The reaction is believed to proceed via a pinacol-type intermediate which is then deoxygenated by the titanium reagent to form the double bond. researchgate.net This method is effective for creating sterically hindered alkenes. thieme-connect.de

Table 2: Comparison of Classical Synthetic Approaches

| Method | Key Reactants | Catalyst/Reagent | Primary Use |

| Wittig Reaction | Aldehyde, Phosphonium Ylide | Strong Base (e.g., n-BuLi) | Asymmetric Stilbenes |

| Perkin Reaction | Aromatic Aldehyde, Phenylacetic Acid | Base (e.g., Pyrrolidine) | Asymmetric Stilbenes |

| Knoevenagel Condensation | Aldehyde, Active Methylene Compound | Weak Base (e.g., Piperidine) | Nitrostyrene Intermediates |

| McMurry Coupling | Two Aldehydes/Ketones | Low-valent Titanium | Symmetrical/Asymmetrical Stilbenes |

Contemporary and Environmentally Conscious Synthesis Strategies

Modern synthetic chemistry increasingly focuses on developing methods that are more efficient, produce higher yields, and are environmentally benign.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. eurjchem.comresearchgate.net The synthesis of trans-4-nitrostilbene derivatives has been successfully achieved using microwave irradiation in a solvent-free environment. eurjchem.com

In a specific application, a mixture of 4-nitrophenylacetic acid and a substituted benzaldehyde, in the presence of pyrrolidine, was irradiated with microwaves. eurjchem.comeurjchem.com This Perkin-type reaction proceeded to completion within minutes, affording good yields of the trans-stilbene derivatives. eurjchem.com The use of microwave heating can enhance the reaction rate by efficiently and uniformly heating the reaction mixture. researchgate.netarabjchem.org This approach aligns with the principles of green chemistry by reducing reaction times and often eliminating the need for volatile organic solvents. nih.gov

Table 3: Research Findings on Microwave-Assisted Synthesis of trans-4-nitrostilbene Derivatives

| Reactants | Catalyst | Conditions | Reaction Time | Yield | Reference |

| 4-Nitrophenylacetic acid, Benzaldehyde | Pyrrolidine | Microwave (800 W), Solvent-free | 10 min | 90.3% | eurjchem.com |

| 4-Nitrophenylacetic acid, Benzaldehyde | Pyrrolidine | Reflux (Conventional Heating) | 2 hours | 85.7% | eurjchem.com |

This data clearly demonstrates the significant rate enhancement achieved with microwave assistance compared to traditional heating methods for this type of condensation.

Design and Synthesis of this compound Derivatives

The design and synthesis of derivatives of this compound are driven by the desire to fine-tune its chemical and physical properties for specific applications. This is achieved through targeted modifications of the core structure.

Functionalization of Aromatic Rings for Modulating Electronic Properties

The electronic properties of the stilbene scaffold can be significantly altered by introducing various substituents onto the aromatic rings. The "push-pull" nature of this compound, with its electron-donating hydroxyl group and electron-withdrawing nitro group, can be enhanced or modified. researchgate.net For instance, introducing additional electron-donating groups, such as methoxy (B1213986) or amino groups, can increase the electron density of the π-system, while adding more electron-withdrawing groups, like trifluoromethyl or cyano groups, can lower it. oup.com These modifications influence properties such as absorption and fluorescence spectra, and non-linear optical behavior. oup.comacs.org

Research on related stilbene derivatives has shown that strategic halogenation can also modulate electronic properties. For example, the introduction of a chlorine atom can enhance the scavenger ability of a neighboring hydroxyl group. mdpi.com

Chemical Modifications of Hydroxyl and Nitro Groups

The hydroxyl and nitro groups are key functional handles for creating a diverse range of derivatives.

Modification of the Hydroxyl Group: The phenolic hydroxyl group can be readily converted into other functionalities. For example, it can be alkylated or acylated to produce ethers and esters, respectively. These modifications can alter the compound's solubility, lipophilicity, and hydrogen bonding capabilities.

Modification of the Nitro Group: The nitro group is a versatile functional group that can undergo several transformations. A common modification is its reduction to an amino group, which can then be further derivatized. For example, 4-amino-4'-nitrostilbene (B5910304) can be synthesized and subsequently used as a precursor for creating more complex structures, such as azomethine dyes. uchile.cl The resulting amino group can also be diazotized and coupled with other aromatic compounds to create azo dyes.

Rational Design of Analogues for Structure-Property-Activity Relationship (SPAR) Studies

The rational design of analogues of this compound is crucial for establishing structure-property-activity relationships (SPAR), particularly in the context of developing new materials or therapeutic agents. rsc.org By systematically altering the structure and evaluating the resulting changes in properties, researchers can identify key structural features responsible for desired activities. rsc.orgresearchgate.net

For example, in the development of biologically active stilbenes, studies on resveratrol (B1683913) analogues have shown that the number and position of hydroxyl groups are critical for antioxidant and other biological activities. mdpi.comresearchgate.net The 4'-hydroxyl group, in particular, is often considered important for these activities. mdpi.com

In one study, a series of nitrostilbene derivatives were synthesized and evaluated for anti-influenza activity. mdpi.com The study explored the effect of shifting the position of the nitro group and introducing different halogens, demonstrating that even subtle structural changes can significantly impact biological efficacy. mdpi.com

The table below summarizes some synthesized analogues and their observed properties or activities, illustrating the principles of SPAR.

| Parent Compound | Analogue | Modification | Observed Effect/Activity | Reference |

| Resveratrol | 3'-Chloro-4'-hydroxy-stilbene | Addition of a chlorine atom | Improved scavenger ability of the 4'-hydroxyl group | mdpi.com |

| This compound | 4-Amino-4'-nitrostilbene | Reduction of the nitro group to an amine | Precursor for azomethine dyes with liquid-crystalline properties | uchile.cl |

| Resveratrol | Nitrostilbene derivatives | Introduction of a nitro group and other substituents | Promising anti-influenza virus properties | mdpi.com |

| 4-Hydroxy-stilbene | Halogenated E-stilbenols | Introduction of halogens and trifluoromethyl groups | Enhanced antioxidant activity compared to the parent compound | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 4 Hydroxy 4 Nitrostilbene

Electronic Absorption and Emission Spectroscopic Characterization

The electronic transitions of 4-hydroxy-4'-nitrostilbene (B88023) are sensitive to its molecular environment, a hallmark of push-pull systems. This sensitivity is evident in its absorption and emission spectra.

Ultraviolet-Visible Absorption Analysis and Band Assignments

The UV-Vis absorption spectrum of this compound is dominated by an intense, broad absorption band corresponding to a π-π* electronic transition across the conjugated stilbene (B7821643) backbone. This transition is characterized by a significant intramolecular charge-transfer (ICT) from the electron-rich hydroxyphenyl moiety to the electron-deficient nitrophenyl moiety.

The position of this absorption maximum is highly dependent on the pH of the solution. In acidic conditions, an absorption band is observed at approximately 350 nm. As the pH increases, this band decreases in intensity and a new absorption band appears at around 425 nm. researchgate.net This bathochromic (red) shift is attributed to the deprotonation of the hydroxyl group to form the more strongly electron-donating phenolate (B1203915) anion, which enhances the ICT character of the transition. A study on a liquid crystal dimer containing the this compound moiety reported an absorption maximum at 384 nm in dimethylformamide (DMF), which is consistent with the ICT band. mtak.hu

Table 1: pH-Dependent UV-Vis Absorption Maxima for a this compound Derivative

| Condition | Approximate Absorption Maximum (λmax) |

| Acidic pH | ~350 nm |

| Increased pH | ~425 nm |

Note: Data is based on a derivative of this compound and illustrates the general pH-dependent trend. researchgate.net

Fluorescence Emission Spectroscopy and Quantum Yield Determination

This compound exhibits fluorescence, a property that is also highly sensitive to its environment. lookchem.com Upon excitation into its ICT absorption band, the molecule relaxes to the ground state by emitting a photon. The emission spectrum is typically a broad band at a longer wavelength than the absorption, with the difference in energy (the Stokes shift) being indicative of the extent of geometric and electronic relaxation in the excited state. A liquid crystal dimer incorporating this compound has been shown to be emissive, confirming the fluorescent nature of this chromophore. mtak.hu

The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, is expected to be highly dependent on the solvent, a common feature for push-pull stilbenes. For the analogous compound trans-4-nitro-4'-(dialkylamino)stilbene, the fluorescence quantum yield varies dramatically from 0.53 in benzene (B151609) to 0.002 in dimethylformamide. This variation is due to the stabilization of the charge-separated excited state in polar solvents, which can promote non-radiative decay pathways and thus quench fluorescence. While specific quantum yield values for this compound are not widely reported, a similar strong dependence on solvent polarity is anticipated.

Solvatochromic Behavior and Solvent Polarity Dependence

The pronounced intramolecular charge-transfer character of this compound leads to significant solvatochromism, where the positions of the absorption and emission bands change with the polarity of the solvent. This is because the dipole moment of the molecule is different in the ground and excited states.

In push-pull systems like this, the excited state is typically more polar than the ground state. Consequently, polar solvents will stabilize the excited state more than the ground state, leading to a bathochromic (red) shift in the emission spectrum as solvent polarity increases. This positive solvatochromism is a defining characteristic of such D-π-A (Donor-π-Acceptor) compounds. nih.gov

The relationship between the Stokes shift and solvent polarity can be analyzed using the Lippert-Mataga equation, which provides insight into the change in dipole moment upon excitation. While a specific Lippert-Mataga plot for this compound is not available in the literature, the strong solvatochromism observed in related push-pull stilbenes suggests that a significant change in dipole moment occurs upon photoexcitation. nih.gov

Vibrational Spectroscopy for Molecular Structure Confirmation

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding within this compound by probing the vibrational modes of its constituent functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. Based on the spectra of related compounds such as phenol, nitro-substituted aromatics, and stilbene, the following assignments can be made:

O-H Stretching: A broad absorption band is expected in the region of 3200-3550 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness of this band is a result of intermolecular hydrogen bonding. docbrown.info

Aromatic C-H Stretching: Sharp bands are anticipated just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) corresponding to the stretching vibrations of the C-H bonds on the two aromatic rings. okstate.edu

C=C Stretching (Stilbene): The stretching vibration of the central ethylenic C=C double bond is expected to appear in the region of 1635-1650 cm⁻¹. The aromatic C=C stretching vibrations from the phenyl rings will also be present, typically in the 1440-1600 cm⁻¹ range. docbrown.info

NO₂ Stretching: The nitro group gives rise to two distinct and strong stretching vibrations: an asymmetric stretch typically found between 1500-1570 cm⁻¹ and a symmetric stretch in the 1300-1380 cm⁻¹ range. wpmucdn.comniscpr.res.in

C-O Stretching: The stretching vibration of the phenolic C-O bond is expected to produce a band in the 1140-1230 cm⁻¹ region. docbrown.info

Table 2: Expected FTIR Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H Stretch (H-bonded) | 3200 - 3550 (broad) |

| Aromatic C-H Stretch | 3030 - 3100 |

| C=C Stretch (ethylenic) | 1635 - 1650 |

| Aromatic C=C Stretch | 1440 - 1600 |

| NO₂ Asymmetric Stretch | 1500 - 1570 |

| NO₂ Symmetric Stretch | 1300 - 1380 |

| C-O Stretch (phenolic) | 1140 - 1230 |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FTIR that is particularly sensitive to symmetric vibrations and vibrations of the non-polar parts of a molecule. For this compound, the Raman spectrum would be expected to prominently feature:

C=C Stretching: The stilbene ethylenic C=C stretch, expected around 1635 cm⁻¹, is typically a very strong band in the Raman spectra of stilbenes. The aromatic ring C=C stretching modes around 1600 cm⁻¹ are also strong.

NO₂ Symmetric Stretching: The symmetric stretching vibration of the nitro group (around 1345 cm⁻¹) is also expected to be a prominent feature.

A key application of Raman spectroscopy for this type of molecule is the potential for resonance Raman enhancement. Because this compound has a strong absorption band in the visible or near-UV region, using a laser excitation wavelength that is close to this electronic transition can lead to a significant enhancement of the Raman signals of the vibrational modes that are coupled to the electronic transition. nsf.gov This effect is particularly pronounced for push-pull systems, where the charge-transfer transition can selectively enhance the vibrations of the conjugated backbone and the donor/acceptor groups. researchgate.net This makes resonance Raman spectroscopy a powerful tool for studying the structural changes that occur upon electronic excitation.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique utilized to obtain detailed information about the structure, dynamics, and conformational behavior of molecules in solution. For this compound, NMR studies, particularly ¹H and ¹³C NMR, would provide significant insights into the molecule's preferred conformations in different solvent environments.

The conformational flexibility of this compound primarily arises from the rotation around the single bonds of the ethylene (B1197577) bridge and the bonds connecting the phenyl rings to the vinyl group. The vicinal coupling constants (³J) between the vinylic protons in the ¹H NMR spectrum are particularly informative. The magnitude of this coupling constant can help distinguish between the E (trans) and Z (cis) isomers of the stilbene backbone. A larger coupling constant (typically in the range of 12-18 Hz) is characteristic of a trans-conformation, where the vinylic protons are anti-periplanar, while a smaller coupling constant (typically 6-12 Hz) suggests a cis-conformation.

Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, providing crucial data for determining the three-dimensional arrangement of the molecule. For instance, NOE correlations between the vinylic protons and the protons on the aromatic rings can help establish the relative orientation of the phenyl groups with respect to the ethylene bridge.

While specific high-resolution NMR conformational analysis studies solely focused on this compound are not extensively documented in publicly available literature, the principles of NMR spectroscopy suggest that such an analysis would reveal a dynamic equilibrium of conformers in solution. The exact nature of these conformers and their relative populations would be influenced by factors such as solvent polarity and temperature. Theoretical calculations, in conjunction with experimental NMR data, would be invaluable in constructing a comprehensive model of the conformational landscape of this molecule.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides precise information about the arrangement of atoms within a crystal, offering a static picture of the molecule's conformation in the solid state. Analysis of the crystal structure of this compound and its derivatives reveals key details about its molecular geometry and the non-covalent interactions that govern its packing in the crystalline lattice.

Based on the crystallographic data of the closely related compound, 4-nitrostilbene (B156276), we can infer significant structural characteristics for this compound. The crystal structure of 4-nitrostilbene has been redetermined with high precision, providing a solid foundation for understanding the solid-state behavior of similar stilbene derivatives.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | **α (°) | β (°) | γ (°) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-nitrostilbene | Orthorhombic | Pbca | 10.0839(3) | 7.6849(2) | 28.1176(8) | 90 | 90 | 90 |

Note: The crystallographic data presented is for 4-nitrostilbene as a reference for the structural analysis of this compound.

Crystal Packing Motifs and Intermolecular Interactions

In the solid state, molecules of this compound would be expected to adopt a packing arrangement that maximizes favorable intermolecular interactions. The presence of both a hydroxyl (-OH) group, a hydrogen bond donor, and a nitro (-NO₂) group, a hydrogen bond acceptor, dictates the formation of specific packing motifs.

The crystal structure of 4-nitrostilbene is stabilized by weak C-H···O hydrogen-bonding interactions. It is highly probable that in this compound, the stronger O-H···O hydrogen bonds involving the hydroxyl group and the nitro group would be the dominant feature in its crystal packing. These interactions would likely lead to the formation of extended chains or sheets of molecules, creating a well-ordered supramolecular architecture.

Analysis of Hydrogen Bonding Networks (Intra- and Intermolecular)

The hydroxyl and nitro functional groups in this compound are key players in the formation of both intra- and intermolecular hydrogen bonds.

Intermolecular Hydrogen Bonding: The primary and most significant hydrogen bonding interaction in the solid state would be the intermolecular hydrogen bond between the hydroxyl group of one molecule and an oxygen atom of the nitro group of a neighboring molecule (O-H···O=N). This type of interaction is a strong determinant of the crystal packing and can lead to the formation of one-dimensional chains or two-dimensional networks.

The strength and geometry of these hydrogen bonds can be precisely determined from the crystallographic data, including bond distances and angles.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Intermolecular Hydrogen Bond | O-H (hydroxyl) | O (nitro) | 2.5 - 3.2 |

| Weak Intermolecular Hydrogen Bond | C-H (aromatic) | O (nitro/hydroxyl) | 3.0 - 4.0 |

π-Stacking and Other Non-Covalent Interactions in the Crystalline State

In addition to hydrogen bonding, π-stacking interactions between the aromatic rings of adjacent this compound molecules are expected to play a crucial role in stabilizing the crystal structure. The planar nature of the phenyl rings facilitates face-to-face or offset π-π stacking.

The arrangement of the molecules in the crystal lattice will determine the nature and extent of these π-stacking interactions. These can be categorized as:

Parallel-displaced: Where the aromatic rings of adjacent molecules are parallel but shifted relative to one another.

T-shaped: Where the edge of one aromatic ring interacts with the face of another.

The presence of the electron-donating hydroxyl group and the electron-withdrawing nitro group on opposite ends of the molecule creates a significant molecular dipole moment. This electronic asymmetry can influence the nature of the π-stacking, potentially favoring arrangements that maximize electrostatic interactions between the electron-rich and electron-poor regions of adjacent molecules.

Computational and Theoretical Investigations of 4 Hydroxy 4 Nitrostilbene

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for exploring the molecular properties of 4-Hydroxy-4'-nitrostilbene (B88023). These calculations offer a detailed picture of the molecule's behavior at the atomic and electronic levels.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has been widely applied to determine the ground state properties of molecules like this compound. wikipedia.orgresearchgate.net The core principle of DFT is that the properties of a many-electron system can be determined by using functionals of the spatially dependent electron density. wikipedia.org This approach is computationally less intensive than traditional methods like Hartree-Fock theory, making it a popular choice for calculations in computational chemistry. wikipedia.org

DFT calculations, often employing functionals like B3LYP, are used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles in its most stable conformation. researchgate.net These calculations have shown that in its ground state, the molecule tends to adopt a planar or near-planar geometry to maximize π-electron conjugation across the stilbene (B7821643) backbone. spiedigitallibrary.org The accuracy of these predictions can be benchmarked against experimental data where available. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.netgithub.io TD-DFT is an extension of DFT that allows for the description of excited states. wikipedia.orgnih.gov This method is crucial for predicting electronic absorption spectra, which correspond to transitions from the ground state to various excited states. researchgate.net

For this compound, TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which are related to the position and intensity of absorption bands in its UV-Vis spectrum. spiedigitallibrary.orgresearchgate.net These calculations have been instrumental in understanding the nature of the electronic transitions, particularly the charge-transfer character often observed in "push-pull" systems like this, where the hydroxyl group acts as an electron donor and the nitro group as an electron acceptor. researchgate.net The choice of functional, such as B3LYP or CAM-B3LYP, can influence the accuracy of the predicted excited-state properties. researchgate.netgithub.io

Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Electronic Transitions

A key aspect of understanding a molecule's electronic behavior is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.comlew.ro

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests that the molecule is more reactive and can be more easily polarized. irjweb.com For this compound, the HOMO is typically localized on the electron-rich hydroxyphenyl moiety, while the LUMO is concentrated on the electron-deficient nitrophenyl part of the molecule. The electronic transition from the HOMO to the LUMO is often the primary contributor to the lowest energy absorption band and has a significant charge-transfer character. researchgate.net

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. Represents the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Represents the ability to accept an electron. |

| Energy Gap (ΔE) | The difference in energy between the HOMO and LUMO (ΔE = ELUMO - EHOMO). A smaller gap indicates higher reactivity. |

Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. innovareacademics.in It is a valuable tool for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. irjweb.com

In the case of this compound, the MEP map typically shows a region of negative potential (electron-rich) around the nitro group and the oxygen atom of the hydroxyl group, making these sites prone to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the aromatic protons are generally in regions of positive potential (electron-poor), indicating their susceptibility to nucleophilic attack. This visual information complements the analysis of the frontier molecular orbitals. innovareacademics.in

Global Chemical Reactivity Descriptors

Based on the HOMO and LUMO energies obtained from DFT calculations, several global chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. researchgate.netresearchgate.net These descriptors provide a more quantitative understanding of the molecule's stability and reactivity.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1/η | The reciprocal of hardness. Soft molecules have a small HOMO-LUMO gap and are more reactive. |

| Chemical Potential (μ) | μ = -χ = (EHOMO + ELUMO)/2 | The escaping tendency of an electron from an equilibrium system. |

| Electrophilicity Index (ω) | ω = μ2/2η | A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. |

These descriptors, derived from the principles of conceptual DFT, help in rationalizing and predicting the chemical behavior of this compound in various chemical reactions. researchgate.net

Advanced Excited State Theory and Dynamics

Beyond the initial photoexcitation, the subsequent relaxation pathways of this compound are complex and can be investigated using advanced theoretical methods. The excited-state dynamics of stilbene derivatives are known to be strongly influenced by factors such as solvent polarity. rsc.org

Elucidation of Intramolecular Charge Transfer (ICT) Mechanisms

Upon photoexcitation, push-pull stilbenes like this compound are expected to exhibit intramolecular charge transfer, where electron density moves from the electron-donating hydroxy group (-OH) to the electron-withdrawing nitro group (-NO₂). This process is fundamental to their photophysical properties.

Examination of Twisted Intramolecular Charge Transfer (TICT) State Formation and Dynamics

Following the initial charge transfer, the molecule can undergo torsional motion around single bonds to form a more stable, fluorescent, or non-radiative state known as a Twisted Intramolecular Charge Transfer (TICT) state. The formation and dynamics of TICT states are highly sensitive to the surrounding environment, particularly solvent polarity.

For this compound, there is a lack of specific computational examinations of TICT state formation. In the case of DANS, the formation of a TICT state is a topic of significant research and some debate. researchgate.netmdpi.com Twisting can occur around the bond linking the phenyl ring to the nitro group or the bond to the amino group. researchgate.netmdpi.com Studies on DANS have shown that in polar solvents, the formation of a non-radiative TICT state becomes a dominant relaxation pathway, which leads to a significant decrease in fluorescence. acs.org The debate often centers on identifying the primary twisting coordinate—whether it is the nitro, nitrophenyl, or dimethylamino group that rotates to form the TICT state. researchgate.netmdpi.com Comparative studies between DANS and its structural analogues have suggested that in polar solvents, the torsion of the nitro group is a key factor in TICT state formation. researchgate.net

Characterization of Conical Intersections and Non-Radiative Relaxation Pathways

Conical intersections are points of degeneracy between electronic potential energy surfaces that facilitate highly efficient, ultrafast non-radiative relaxation back to the ground state. They are crucial for understanding photoisomerization and other photorelaxation pathways.

Detailed characterizations of conical intersections for this compound are absent from the available scientific literature. However, for DANS, extensive computational work using methods like multi-state n-electron valence state second-order perturbation theory (MS-NEVPT2) has been performed to map out the complex network of conical intersections. researchgate.netmdpi.comnih.gov These studies have identified multiple S₁/S₀ conical intersections along the photoisomerization pathway, which govern the decay of the molecule from its excited state. researchgate.netmdpi.com For instance, after initial excitation, the relaxation of cis-DANS is steeply directed towards conical intersections that lead to either C=C bond twisting or the formation of a dihydrophenanthrene (DHP)-like structure, representing competing non-radiative pathways on the S₁ surface. researchgate.netnih.gov

Intersystem Crossing (ISC) Processes and Spin-Orbit Coupling

Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states with different spin multiplicities, typically from a singlet to a triplet state. The efficiency of this process is determined by the magnitude of the spin-orbit coupling (SOC) between the involved states.

For trans-4-hydroxy-4'-nitrostilbene , photochemical studies have investigated the properties of its triplet-excited state, indicating that intersystem crossing is a relevant deactivation mechanism for this molecule. researchgate.netscience.gov However, detailed computational characterizations of the specific ISC pathways and spin-orbit coupling strengths are not available.

In contrast, for DANS, computational studies have revealed a complex interplay between singlet and triplet pathways. researchgate.netmdpi.com After initial excitation, the relaxation of trans-DANS is shown to proceed significantly along a triplet pathway: trans-S₁ → ISC-S₁/T₂ → CI-T₂/T₁ → ISC-S₀/T₁ → trans- or cis-S₀. researchgate.netnih.gov In nonpolar solvents, the spin-orbit coupling between the singlet and triplet states is strong enough to populate a triplet state, which then proceeds through a twisting motion around the central C=C bond. researchgate.netmdpi.com Conversely, certain ISC pathways in cis-DANS, such as those leading to triplet-mediated DHP formation, may be hindered by insufficient spin-orbit coupling strength. researchgate.netnih.gov

| Relaxation Pathway Component | Description for DANS (Analogue) | Reference |

| Initial Excitation | trans-S₀ is excited to the Franck-Condon (FC) region of the S₁ state. | researchgate.netnih.gov |

| Primary Triplet Pathway (trans) | Relaxation proceeds via ISC to the T₂ state, followed by decay through a T₂/T₁ conical intersection and another ISC to the ground state. | researchgate.netnih.gov |

| Singlet Pathway (trans) | The singlet relaxation pathway is often hindered by a significant energy barrier on the S₁ surface. | nih.gov |

| Primary Singlet Pathway (cis) | cis-S₁-FC can decay directly via S₁/S₀ conical intersections, leading to photoisomerization or ring-closing reactions. | researchgate.netnih.gov |

| Spin-Orbit Coupling (SOC) | SOC strength is a determining factor; it is strong enough for the main triplet pathway in trans-DANS but can be weak for other potential triplet pathways. | researchgate.netmdpi.com |

Molecular Dynamics Simulations and Interfacial Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules and their interactions with the environment, such as solvents or surfaces. nih.gov

Theoretical Studies of Adsorption and Interaction with Surfaces (e.g., Silica)

Theoretical studies on the adsorption and interaction of this compound with surfaces like silica (B1680970) have not been found. This area of research is important for applications where the molecule might be immobilized on a substrate.

For the analogue DANS, detailed plane-wave density functional theory (DFT) calculations have been used to investigate its adsorption on amorphous silica glass. acs.orgnih.gov These studies revealed that the interaction is dominated by O-H···O hydrogen bonds formed between the nitro group of DANS and the hydroxyl groups on the silica surface. acs.orgnih.gov Additionally, O-H···π interactions between the surface and the molecule's aromatic system play a crucial role, while C-H···O interactions contribute less significantly. nih.gov This leads to a preferred parallel orientation of DANS on the silica surface to maximize these interactions. nih.gov

| Interaction Type | Description for DANS on Silica | Significance | Reference |

| O-H···O Hydrogen Bonds | Formed between the nitro group (acceptor) and surface hydroxyls (donor). | Dominant interaction governing adsorption. | acs.orgnih.gov |

| O-H···π Interactions | Occur between surface hydroxyls and the aromatic rings/double bond of DANS. | Critical for stabilizing the adsorbed molecule. | nih.gov |

| C-H···O Interactions | Weaker interactions present between the molecule and the surface. | Minor contribution to overall adsorption energy. | nih.gov |

Photophysical and Photochemical Behavior of 4 Hydroxy 4 Nitrostilbene

Excited-State Proton Transfer (ESPT) Dynamics Involving the Hydroxyl Group

Upon electronic excitation, the acidity of the hydroxyl group in 4-hydroxy-4'-nitrostilbene (B88023) is significantly increased, making it a candidate for excited-state proton transfer (ESPT). This process involves the transfer of a proton from the hydroxyl group to a suitable acceptor, such as a solvent molecule. nih.gov The efficiency and dynamics of ESPT are highly dependent on the surrounding environment, particularly the hydrogen-bonding network. nih.gov

In protic solvents like water, the ESPT can occur on an ultrafast timescale, often within picoseconds. uci.edu Studies on similar nitrophenol compounds suggest that after excitation, an intramolecular charge transfer state is formed, which then facilitates the proton transfer to the solvent. uci.edu The rate of ESPT is strongly influenced by the arrangement of solvent molecules around the hydroxyl group. nih.gov The deprotonated species formed after ESPT exhibits distinct spectral properties, often characterized by a red-shifted fluorescence compared to the neutral form. nih.govkoreascience.kr

Research on related molecules like 4-nitrocatechol (B145892) has shown that ESPT can be a dominant deactivation pathway, even in less polar solvents like 2-propanol, albeit on a slightly slower timescale. uci.edu This suggests that the intrinsic photoacidity of the nitrophenol moiety is a key driver of this process. uci.edu The investigation of solvatochromic effects on this compound has provided insights into the micropolarity of its environment, which is crucial for understanding the proton transfer dynamics. koreascience.kr

Photoinduced Isomerization (Trans-Cis) Processes and Mechanistic Pathways

Like other stilbene (B7821643) derivatives, this compound can undergo photoinduced isomerization between its trans and cis forms. dntb.gov.ua This process is a fundamental photochemical reaction involving rotation around the central ethylenic double bond in the excited state. wiley-vch.de The mechanism of isomerization can proceed through either the singlet or triplet excited state manifold, and the preferred pathway is often influenced by the electronic nature of the substituents and the solvent polarity. acs.orgmdpi.com

For nitrostilbenes, the presence of the nitro group can promote intersystem crossing (ISC) to the triplet state. mdpi.comrsc.org The isomerization process is often described by a model where the molecule twists to a "phantom" or perpendicular state in the excited state, from which it can decay to either the trans or cis ground state. mdpi.comrsc.org The solvent polarity plays a significant role in the dynamics; in nonpolar solvents, ISC can be very efficient, while in highly polar solvents, the excited singlet state may be stabilized, potentially favoring isomerization through the singlet pathway or other deactivation channels. rsc.org The properties of the triplet-excited trans-4-hydroxy-4'-nitrostilbene have been studied, and it is known to produce singlet molecular oxygen. researchgate.net

The table below summarizes the key aspects of the photoisomerization process.

| Feature | Description |

| Process | Reversible conversion between trans and cis isomers upon light absorption. |

| Mechanism | Can occur via singlet or triplet excited states, often involving a twisted intermediate. |

| Role of Nitro Group | Promotes intersystem crossing to the triplet state. |

| Solvent Effects | Polarity can influence the excited-state lifetimes and the dominant isomerization pathway. |

Fluorescence Quenching Mechanisms and Energy Transfer Processes

The fluorescence of this compound can be diminished or "quenched" through several mechanisms. uzh.ch Quenching refers to any process that decreases the fluorescence intensity of a substance. numberanalytics.com These processes compete with the radiative decay (fluorescence) from the excited singlet state. uzh.ch

Common quenching mechanisms include:

Dynamic (or Collisional) Quenching: This occurs when the excited fluorophore collides with another molecule (a quencher) in solution, leading to non-radiative deactivation. numberanalytics.com

Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. numberanalytics.com

Energy Transfer: Energy can be transferred from the excited this compound to an acceptor molecule. One such process is Förster Resonance Energy Transfer (FRET), which occurs over long distances and depends on the spectral overlap between the donor's emission and the acceptor's absorption. numberanalytics.com

Electron Transfer: An electron can be transferred from the excited molecule to an acceptor, or from a donor to the excited molecule, leading to quenching. numberanalytics.com

In the case of this compound, the nitro group itself can act as an intramolecular quencher of the charge-transfer excited state, which can lead to low fluorescence quantum yields in certain environments. Paramagnetic species, such as nitroxide radicals, are also known to be efficient quenchers of fluorescence through electron exchange interactions. uchile.cl Furthermore, in environments like cancer cells, cellular components such as cytochrome c can absorb the emitted light, leading to an apparent quenching effect. nih.gov

Aggregation-Induced Emission (AIE) Properties and Mechanism

Aggregation-induced emission (AIE) is a phenomenon where a molecule is non-emissive or weakly emissive in a dilute solution but becomes highly fluorescent upon aggregation or in the solid state. ust.hkwikipedia.org This is the opposite of the more common aggregation-caused quenching (ACQ) effect. chemistryjournal.net

While this compound itself is not a classic example of an AIE-active molecule, the principles of AIE are relevant to understanding its behavior in different states. The primary mechanism for AIE is the restriction of intramolecular rotations (RIR) . ust.hkchemistryjournal.net In solution, flexible parts of a molecule can rotate or vibrate, providing non-radiative pathways for the excited state to decay. nih.gov When the molecules aggregate, these intramolecular motions are physically restricted, which blocks the non-radiative channels and forces the excited state to decay radiatively, thus "turning on" the fluorescence. ust.hknih.gov

This concept is particularly relevant for stilbene derivatives, where rotation around the phenyl-vinyl and other single bonds can be a significant source of non-radiative decay. If this compound were to be incorporated into a system where its intramolecular rotations are restricted, such as in a rigid polymer matrix or a crystalline state, an enhancement of its emission could be expected.

The table below outlines the core principles of AIE.

| Principle | Description |

| Phenomenon | Enhanced fluorescence in the aggregated or solid state compared to dilute solution. |

| Mechanism | Primarily due to the restriction of intramolecular rotations (RIR). |

| Non-Radiative Decay | In solution, intramolecular motions provide pathways for non-radiative energy dissipation. |

| Radiative Decay | In the aggregated state, restricted motion blocks non-radiative pathways, promoting fluorescence. |

Photoconductivity and Photoresponsive Characteristics in Condensed Phases

Photoconductivity is the phenomenon where a material becomes more electrically conductive upon the absorption of light. In the context of this compound, its "push-pull" nature and extended π-conjugated system make it a candidate for use in photoconductive materials. When embedded in a polymer matrix, such chromophores can contribute to the material's ability to generate and transport charge carriers (electrons and holes) under illumination.

Research has been conducted on polymers containing nitrostilbene derivatives for applications in photorefractive materials. dtic.milmolaid.com These materials require both photoconductivity and an electro-optic effect to function. The process generally involves:

Photoionization: Upon absorbing a photon, the chromophore (like this compound) is excited, leading to the generation of a mobile charge carrier (an electron or a hole).

Charge Transport: The generated charge carrier moves through the material under the influence of an electric field. This movement of charge constitutes the photocurrent.

Trapping: The charge carrier eventually becomes trapped at a different location within the material.

This charge separation and redistribution create an internal electric field that can modulate the refractive index of the material, which is the basis for photorefractive applications like holographic data storage and optical image processing. The efficiency of photoconductivity in such systems depends on factors like the concentration of the chromophore, the properties of the host polymer, and the wavelength and intensity of the incident light. dtic.mil

Advanced Applications and Mechanistic Studies in Materials Science and Chemical Biology

Development as Nonlinear Optical (NLO) Materials

4-Hydroxy-4'-nitrostilbene (B88023) (also known as 4-oxy-4'-nitrostilbene or ONS) is a prominent chromophore investigated for its nonlinear optical (NLO) properties. cambridge.org The presence of a hydroxyl group (electron donor) and a nitro group (electron acceptor) at opposite ends of the conjugated stilbene (B7821643) bridge facilitates a significant change in dipole moment upon excitation, which is a key requirement for second-order NLO activity.

Second-harmonic generation is a nonlinear optical process where two photons with the same frequency are converted into a single photon with twice the frequency. The efficiency of this process is related to the first hyperpolarizability (β) of the molecule. For this compound, both theoretical calculations and experimental measurements have confirmed its significant NLO response.

CNDO (Complete Neglect of Differential Overlap) calculations have estimated the first hyperpolarizability (β) to be 27.3 x 10⁻³⁰ esu at a d.c. frequency. cambridge.org Experimental validation using the DC-SHG (Direct Current Second-Harmonic Generation) technique at a fundamental wavelength of 1.34 µm measured a µβ value of 174 x 10⁻⁴⁸ esu, where µ is the ground state dipole moment (calculated as 7.0 Debye). cambridge.org This experimental value shows good agreement with the value of 191.1 x 10⁻⁴⁸ esu computed from CNDO calculations. cambridge.org

To be utilized in practical devices, these NLO chromophores are often incorporated into a polymer matrix. For instance, polyesters containing dioxynitrostilbenyl groups have been synthesized. researcher.lifekoreascience.kr After poling the polymer films to align the chromophores non-centrosymmetrically, these materials exhibit significant SHG activity. Poled films of a polyester (B1180765) with 3,4-dioxynitrostilbenyl groups showed a second harmonic generation coefficient (d₃₃) of around 1.42 x 10⁻⁹ esu at a 1064 nm fundamental wavelength. researcher.life This alignment and the resulting SHG signal demonstrated high thermal stability, with no decay observed below 100°C, which is crucial for device applications. researcher.life

Table 1: NLO Properties of this compound and Related Polymers

| Property | Value | Method | Reference |

|---|---|---|---|

| First Hyperpolarizability (β) | 27.3 x 10⁻³⁰ esu | CNDO Calculation | cambridge.org |

| µβ | 174 x 10⁻⁴⁸ esu | DC-SHG (1.34 µm) | cambridge.org |

| Ground State Dipole Moment (µ) | 7.0 Debye | CNDO Calculation | cambridge.org |

| SHG Coefficient (d₃₃) | ~1.42 x 10⁻⁹ esu | SHG Measurement (1064 nm) | researcher.life |

This table summarizes the key nonlinear optical parameters of this compound and polymers incorporating it.

The large electro-optical activity of materials containing this compound makes them suitable for creating electro-optical (EO) modulators. These devices vary the phase, frequency, amplitude, or polarization of a beam of light in response to an applied electric field. The performance of an EO modulator is often characterized by its half-wave voltage (Vπ), the voltage required to induce a phase shift of π.

Polymer films containing 4-oxy-4'-nitro stilbene (ONS) have been successfully fabricated into slab modulators. cambridge.org After aligning the NLO chromophores through a process called poling, the material becomes electro-optically active, allowing for the modulation of light. cambridge.org The development of such polymer-based modulators is driven by the potential for lower device costs and enhanced performance compared to traditional inorganic crystal modulators like lithium niobate. cambridge.orgversics.comsciopen.com The integration of these organic NLO materials into polymer backbones provides a tractable way to fabricate active optical devices for signal processing applications. cambridge.org

Fluorescent Probes and Imaging Agents

This compound exhibits fluorescent properties, making it a candidate for use as a molecular probe in biological and chemical systems. guidechem.com Its fluorescence is sensitive to the local environment, a characteristic known as solvatochromism, which can be exploited for sensing applications. koreascience.kr

The development of fluorescent probes for imaging living cells is a significant area of research. acs.orgacs.org While direct applications of this compound in living cell imaging are not extensively detailed in the provided search results, the principles of using stilbene derivatives as fluorescent probes are well-established. For instance, derivatives like 4-(N,N-dimethylamino)-4'-nitrostilbene (DANS) are known for their environment-sensitive emission, which is a desirable property for imaging agents. acs.orgmdpi.com The ability to synthesize stilbene derivatives and incorporate them into nanoparticles or other delivery systems allows for their use in visualizing cellular structures and processes. acs.org The general approach involves designing molecules that can permeate cell membranes and whose fluorescence responds to specific intracellular conditions, enabling the dynamic monitoring of the cellular environment. acs.org

The solvatochromic and hydrogen-bonding characteristics of this compound make it a useful probe for studying microenvironments, such as those found in micellar solutions. koreascience.kr The compound's absorption and fluorescence spectra shift depending on the polarity and hydrogen-bonding capacity of its surroundings. koreascience.kr

Studies have shown that the electronic transition energies of this compound correlate well with solvent polarity parameters like the Taft π* scale. koreascience.kr This sensitivity allows it to report on the micropolarity of its solubilization site within organized assemblies like micelles. For example, in cationic cetyltrimethylammonium bromide (CTAB) and cetyltrimethylammonium chloride (CTAC) micelles, both the neutral (NSOH) and anionic (NSO⁻) forms of the probe can be solubilized, whereas in anionic sodium dodecyl sulfate (B86663) (SDS) and neutral Brij-35 micelles, only the neutral form is solubilized. koreascience.kr The fluorescence data indicates that the excited state of the probe resides in a relatively nonpolar environment within the micelles. koreascience.kr This ability to probe different microenvironments is crucial for understanding interfacial phenomena and can be applied to environmental sensing where detecting pollutants or changes in environmental conditions is necessary.

Table 2: Solvatochromic Properties of this compound

| Solvent Property | Observation | Implication | Reference |

|---|---|---|---|

| Polarity | Absorption and fluorescence energies show good correlation with Taft's π* parameter. | Can be used to estimate the micropolarity of its local environment. | koreascience.kr |

| Hydrogen Bonding | Hydrogen bonding interactions significantly influence electronic transition energies. | Acts as a probe for the hydrogen-bond donating or accepting ability of the environment. | koreascience.kr |

| Micellar Solubilization | Differential solubilization of neutral vs. anionic forms in various surfactant micelles. | Useful for characterizing the interfacial region of micelles and other organized assemblies. | koreascience.kr |

This table highlights how the photophysical properties of this compound respond to its environment, making it a useful chemical probe.

Integration into Supramolecular Assemblies and Functional Materials

The ability of this compound to engage in specific intermolecular interactions, particularly hydrogen bonding through its hydroxyl group, makes it a valuable building block for constructing supramolecular assemblies and functional materials. biosynth.com

By incorporating this molecule into larger structures, such as polymers or hydrogen-bonded organic frameworks (HOFs), its properties can be harnessed and amplified. cambridge.orgosaka-u.ac.jp For example, as discussed previously, integrating this compound into polymer backbones is a key strategy for creating robust NLO materials. cambridge.orgresearcher.lifekoreascience.kr The polymer matrix helps to lock the aligned chromophores in place, ensuring the long-term stability of the material's NLO response. researcher.life

Mechanistic Investigations of Biological Activities (In Vitro and Cellular Mechanisms)

The antioxidant activity of stilbenoids is closely linked to their molecular structure, particularly the presence and position of hydroxyl groups. The 4'-hydroxy group on the stilbene backbone, as seen in this compound, is well-documented for its crucial role in conferring antioxidant capabilities in related compounds like resveratrol (B1683913). mdpi.combotanicalinnovations.com.au This group can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.

Stilbenoids as a class are recognized for their anti-inflammatory properties, which are typically mediated through the modulation of key cellular signaling pathways. jst.go.jp The anti-inflammatory mechanism of this compound is proposed to involve the inhibition of pro-inflammatory enzymes and cytokines.

Research on related natural stilbenoids shows they can down-regulate the production of inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). jst.go.jp This regulation may occur through the inhibition of the PI3K/Akt signaling pathway. jst.go.jp Furthermore, many phenolic anti-inflammatory agents act by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes central to the inflammatory response. mdpi.com The compound may also exert effects by modulating nitric oxide pathways directly. Therefore, the anti-inflammatory action of this compound likely proceeds through a multi-target mechanism involving the suppression of key inflammatory mediators and the signaling cascades that control their production.

The antimicrobial action of phenolic compounds, including stilbenes, often involves the disruption of microbial cellular integrity. The proposed mechanism for this compound is centered on compromising the bacterial cell membrane.

Studies on other antimicrobial agents with similar structural features, such as 4-hydroxy-3-nitrosobenzaldehyde, have shown that they interfere with the structural and functional integrity of the cell membrane. nih.gov This disruption can lead to several downstream effects that are lethal to the bacterium. These include the hyperpolarization of the cell membrane and a significant drop in the internal pH (pHint), as observed with various plant-derived antimicrobial extracts. nih.gov Disruption of the membrane ultimately compromises its ability to maintain electrochemical gradients essential for survival, leading to cell death. nih.govlumenlearning.com Additionally, some antimicrobial compounds can inhibit essential cellular processes like DNA replication or enzyme activity. brieflands.com The presence of both a hydroxyl group and a nitro group in this compound may contribute to this membrane-disrupting activity, making it effective against a range of microorganisms.

The anticancer activity of this compound and related stilbenoids is multifaceted, converging on the induction of programmed cell death (apoptosis) in cancer cells through the disruption of mitochondrial pathways. researchgate.netchiro.org

Apoptosis Induction and Mitochondrial Pathway Disruption A primary mechanism is the induction of apoptosis via the intrinsic, or mitochondrial, pathway. researchgate.net This process is often initiated by an increase in mitochondrial reactive oxygen species (ROS). nih.gov The accumulation of ROS can trigger a loss of the mitochondrial membrane potential (ΔΨm), a critical event in the apoptotic cascade. researchgate.net This disruption is followed by the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm.

The process is tightly regulated by the Bcl-2 family of proteins. Anticancer stilbenoids have been shown to shift the balance in favor of apoptosis by down-regulating anti-apoptotic proteins like Bcl-2 and survivin, while up-regulating pro-apoptotic proteins such as Bax. chiro.org

Caspase Cascade Activation Once cytochrome c is released, it participates in the formation of the apoptosome, which activates the initiator caspase, caspase-9. researchgate.net The activation of caspase-9 is a hallmark of the intrinsic pathway and has been observed as an early event in apoptosis induced by hydroxystilbene derivatives. researchgate.net Activated caspase-9 then proceeds to cleave and activate executioner caspases, such as caspase-3, which are responsible for dismantling the cell by cleaving a host of cellular proteins, leading to the characteristic morphological changes of apoptosis. researchgate.net

Modulation of Cellular Signaling In addition to directly targeting the mitochondrial apoptosis machinery, stilbenoids can modulate critical cell signaling pathways that govern proliferation and survival. They have been shown to inhibit tumor-promoting transcription factors like NF-κB and protein kinases such as Akt. chiro.org The downregulation of the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, has also been implicated in the anticancer effects of stilbene derivatives. researchgate.net Some nitrostilbenes may also exert cytotoxic effects by inhibiting the polymerization of tubulin, a protein essential for cell division.

| Mechanistic Step | Key Molecular Events and Targets | References |

| Initiation | Increased production of mitochondrial Reactive Oxygen Species (ROS). | nih.gov |

| Mitochondrial Disruption | Loss of mitochondrial membrane potential; Down-regulation of Bcl-2; Up-regulation of Bax; Release of cytochrome c. | researchgate.netchiro.org |

| Caspase Activation | Early activation of initiator caspase-9; Subsequent cleavage and activation of executioner caspase-3. | researchgate.net |

| Signaling Pathway Modulation | Inhibition of NF-κB and Akt; Down-regulation of the PI3K/Akt/mTOR pathway; Inhibition of tubulin polymerization. | researchgate.netchiro.org |

Neuroprotective Mechanisms at the Molecular and Cellular Level

The neuroprotective potential of this compound, while not extensively documented in dedicated studies, can be inferred from the broader activities of the stilbenoid class of compounds and the observed neuropharmacological effects of its derivatives. Stilbenes, as a group, are recognized for their potential neuroprotective, antioxidant, and anti-inflammatory properties. smolecule.comresearchgate.net Research into related compounds suggests that these effects are central to mitigating neuronal damage in various pathological conditions. researcher.life

A significant portion of the understanding of this compound's action in the central nervous system comes from studies of its amine-substituted derivative, CI-628M, and its parent compound, CI-628. These compounds readily cross the blood-brain barrier and function as modulators of the estrogen receptor (ER), which is known to play a crucial role in brain health and neuroprotection. researchgate.netnih.gov

Research has demonstrated that the estrogen antagonist CI-628 can block estrogen-induced synapse formation in the CA1 region of the hippocampus. researchgate.netendocrine.orgnih.gov This indicates a direct influence on synaptic plasticity, a fundamental process for learning and memory. The effects of these stilbene-based antiestrogens are complex, exhibiting a mix of antagonist and agonist-like activities depending on the specific neurological endpoint. For instance, CI-628 acts as an antagonist by blocking the induction of progestin receptors by estrogen, but it shows agonist-like (estrogen-like) effects by inducing choline (B1196258) acetyltransferase in the basal forebrain and repressing monoamine oxidase A in the amygdala. endocrine.orgoup.com These actions on key enzymes involved in neurotransmitter synthesis and metabolism highlight a potential mechanism for modulating neuronal function.

While direct studies on this compound's ability to inhibit apoptosis in neuronal cells are limited, research on other stilbenes and related phenolic compounds shows anti-apoptotic effects in various cell models, often linked to the modulation of signaling pathways like the p-Akt/mTOR pathway or the expression of Bax and Bcl-2 proteins. researchgate.netnih.gov Similarly, the antioxidant activity, a common feature of phenolic compounds, is a likely contributor to neuroprotection by mitigating oxidative stress from reactive oxygen species, a known factor in neurodegenerative disorders. nih.govfrontiersin.org However, specific studies confirming these molecular mechanisms for this compound in a neuronal context are needed.

Interactions with Biomolecules and Receptor Binding Mechanisms (e.g., Estrogen Receptor Interaction)

The interactions of this compound and its derivatives with biomolecules have been a subject of significant research, particularly concerning their binding to hormone receptors. These interactions are fundamental to their biological activity.

Estrogen Receptor (ER) Interaction

This compound itself has been shown to possess moderate estrogenic activity, confirmed in an estrogen reporter assay using the MCF-7 human breast cancer cell line and a binding assay with the rat uterus estrogen receptor. jst.go.jp Its activity is part of a broader structure-activity relationship among stilbene derivatives, where the presence of a p-hydroxyl group is a key determinant for estrogenic action. jst.go.jp